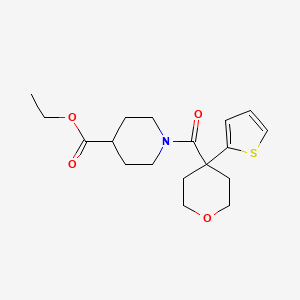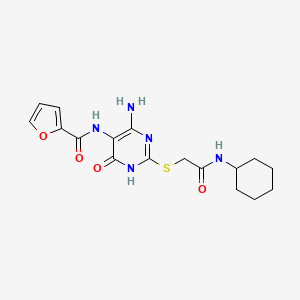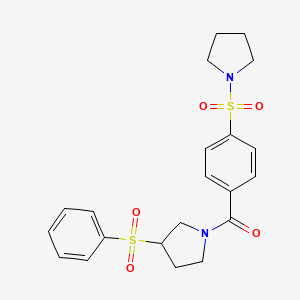
(3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as pyrrolidine carboxylic acids . Pyrrolidine carboxylic acids are compounds containing a pyrrolidine ring which bears a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of similar compounds includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of around 241.72 . They are typically solid at room temperature .Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
(3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride and its derivatives show potential in cardiovascular research. For instance, similar compounds have been studied for their effects on vascular diseases and hypertension. Kubo, Kobayashi, and Ishida (1992) found that certain angiotensin I converting enzyme (ACE) inhibitors could prevent aortic media-thickening and reduce sodium ion content in the aorta, suggesting potential benefits against vascular diseases like atherosclerosis (Kubo, Kobayashi, & Ishida, 1992).
Metabolic Disease Research
Compounds structurally related to (3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride have been investigated for their hypoglycemic and hypolipidemic activities. Sohda, Mizuno, Tawada, Sugiyama, Fujita, and Kawamatsu (1982) synthesized a series of compounds and found that certain derivatives exhibited higher hypoglycemic and hypolipidemic activities compared to standard drugs (Sohda, Mizuno, Tawada, Sugiyama, Fujita, & Kawamatsu, 1982).
Anti-inflammatory Research
Some derivatives of (3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride have demonstrated anti-inflammatory properties. Tozkoparan, Ertan, Kelicen, and Demirdamar (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and observed moderate anti-inflammatory activity in certain compounds at specific dosages (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Neuroprotective Research
The neuroleptic activity of certain benzamides of 1-substituted 3-aminopyrrolidines, structurally related to (3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride, has been studied. Iwanami, Takashima, Hirata, Hasegawa, and Usuda (1981) found that these compounds showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating potential neuroleptic properties (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3R,4S)-1-benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.ClH/c1-19(16-10-6-3-7-11-16)14-20(13-17(19)18(21)22)12-15-8-4-2-5-9-15;/h2-11,17H,12-14H2,1H3,(H,21,22);1H/t17-,19-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGSNXXTQCUVOP-POCMBTLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate](/img/structure/B2472130.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2472132.png)
![3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B2472133.png)




![2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioic acid](/img/structure/B2472142.png)


![1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2472148.png)

